4-Ethoxy-2-fluoropyridin-3-amine

Description

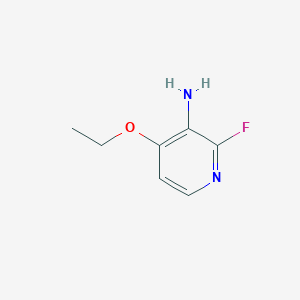

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-2-fluoropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O/c1-2-11-5-3-4-10-7(8)6(5)9/h3-4H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSYGTRDQQVORA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=NC=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Fluorinated Pyridine Derivatives in Academic Research

Fluorinated pyridine (B92270) derivatives represent a critically important class of compounds in academic and industrial research. researchgate.net The introduction of fluorine into a pyridine ring can profoundly alter its physicochemical properties. nih.govmdpi.com Fluorine's high electronegativity and relatively small size can influence the pKa of the pyridine nitrogen, modulate lipophilicity, and block sites of metabolic degradation. mdpi.comresearchgate.net These modifications are highly desirable in the design of new pharmaceuticals and agrochemicals. uni-muenster.dechemeurope.com

The strategic placement of fluorine can lead to enhanced biological activity and improved pharmacokinetic profiles. nih.gov For instance, fluorinated pyridines are integral components of numerous approved drugs. mdpi.com Research in this area is dynamic, with ongoing efforts to develop new and efficient methods for the selective fluorination of pyridine rings. researchgate.net The presence of other substituents, such as the ethoxy and amine groups in 4-Ethoxy-2-fluoropyridin-3-amine, further expands the chemical space accessible from these fluorinated scaffolds.

Significance As a Synthetic Intermediate and Molecular Scaffold in Chemical Research

A synthetic intermediate is a molecule that is a stepping stone in the creation of a more complex target molecule. nih.gov 4-Ethoxy-2-fluoropyridin-3-amine serves as an exemplary synthetic intermediate due to the differential reactivity of its functional groups. The amine group can readily participate in a variety of coupling reactions, such as amide bond formation and the construction of heterocyclic rings. The fluorine atom, activated by the pyridine (B92270) ring, is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of other functional groups. nih.gov

The concept of a molecular scaffold refers to a core structure upon which other molecular fragments can be assembled. mdpi.com this compound functions as a valuable molecular scaffold, providing a rigid framework with multiple points for diversification. This allows chemists to systematically explore the structure-activity relationships of new compound libraries. The combination of the pyridine core, a key heterocycle in medicinal chemistry, with the strategically placed ethoxy, fluoro, and amino substituents, makes it a powerful tool for generating novel molecular architectures.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Reagents | Resulting Structure |

|---|---|---|---|

| 3-Amine | Acylation | Acid chlorides, Anhydrides | Amide derivatives |

| 3-Amine | Sulfonylation | Sulfonyl chlorides | Sulfonamide derivatives |

| 3-Amine | Buchwald-Hartwig amination | Aryl halides, Palladium catalyst | Diaryl or Alkyl/Aryl amine derivatives |

| 2-Fluorine | Nucleophilic Aromatic Substitution (SNAr) | Alcohols, Thiols, Amines | Ether, Thioether, or Amine substituted pyridines |

| Pyridine Ring | N-Oxidation | Peroxy acids | Pyridine-N-oxide derivatives |

Overview of Research Trajectories for Fluorinated Aminopyridines

Research involving fluorinated aminopyridines is multifaceted, with several key trajectories driving the field forward. A major focus is the development of novel synthetic methodologies to access these compounds with high regioselectivity and efficiency. nih.gov This includes the exploration of new fluorinating reagents and catalytic systems. researchgate.net

Another significant research direction is the application of fluorinated aminopyridines in medicinal chemistry. Scientists are actively incorporating these scaffolds into molecules targeting a wide array of biological targets, including enzymes and receptors. nih.gov The unique properties imparted by the fluorine atom are leveraged to optimize lead compounds and develop new drug candidates. mdpi.com

Furthermore, there is a growing interest in the material science applications of fluorinated pyridines. nih.gov Their incorporation into polymers and other materials can enhance thermal stability, chemical resistance, and other desirable properties. While the direct application of 4-Ethoxy-2-fluoropyridin-3-amine in this area is less documented, the broader class of fluorinated pyridines is a subject of ongoing investigation.

Table 2: Key Research Areas for Fluorinated Aminopyridines

| Research Area | Focus | Key Objectives |

|---|---|---|

| Synthetic Chemistry | Development of new synthetic methods | Improved efficiency, regioselectivity, and substrate scope for fluorination and functionalization. |

| Medicinal Chemistry | Design and synthesis of new bioactive molecules | Discovery of new drugs with enhanced potency, selectivity, and pharmacokinetic properties. |

| Agrochemicals | Development of new pesticides and herbicides | Creation of more effective and environmentally benign crop protection agents. |

| Materials Science | Incorporation into advanced materials | Development of polymers and other materials with enhanced thermal and chemical stability. |

An in-depth analysis of the synthetic methodologies for the chemical compound This compound and its analogs reveals a landscape rich with strategic chemical transformations. The construction of this highly substituted pyridine (B92270) core is not trivial and relies on a sophisticated understanding of pyridine chemistry, particularly precursor-based strategies and key reaction pathways.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation (¹H NMR, ¹³C NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework and probing the electronic environment of specific nuclei within a molecule. For 4-Ethoxy-2-fluoropyridin-3-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for unambiguous structure verification.

¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments and their connectivity. The ethoxy group would be characterized by a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), with coupling between them. The aromatic region would display signals for the two protons on the pyridine (B92270) ring. Their chemical shifts and coupling patterns would be influenced by the positions of the fluorine, ethoxy, and amine substituents. The amine (NH₂) protons would likely appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum provides information on the number of unique carbon atoms. Key signals would include those for the two carbons of the ethoxy group and the five carbons of the pyridine ring. The chemical shifts of the ring carbons would be significantly affected by the attached functional groups, particularly the electronegative fluorine atom, which would also introduce C-F coupling.

¹⁹F NMR: As fluorine has a spin of 1/2 and 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. ucla.edu The spectrum for this compound would be expected to show a single resonance for the fluorine atom at the C-2 position. The precise chemical shift of this signal provides a sensitive probe of the electronic environment of the pyridine ring. youtube.com

| Predicted NMR Data for this compound | | :--- | :--- | | ¹H NMR | Aromatic Protons (2H, pyridine ring), Methylene Protons (2H, quartet, -OCH₂-), Amine Protons (2H, broad singlet, -NH₂), Methyl Protons (3H, triplet, -CH₃) | | ¹³C NMR | Pyridine Ring Carbons (5 signals, with C-F coupling), Methylene Carbon (-OCH₂-), Methyl Carbon (-CH₃) | | ¹⁹F NMR | Single resonance corresponding to the fluorine at the C-2 position | This table represents predicted data based on the analysis of structurally related compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

The IR spectrum of this compound would exhibit several characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the ethoxy group and the aromatic ring would be observed around 2850-3100 cm⁻¹. The C-O stretching of the ethoxy group would likely produce a strong absorption band in the 1200-1250 cm⁻¹ region. nih.govnist.gov Aromatic C=C and C=N stretching vibrations of the pyridine ring would be found in the 1400-1600 cm⁻¹ range. The C-F stretching vibration typically appears as a strong band in the 1000-1300 cm⁻¹ region.

| Predicted IR Absorption Bands for this compound | | :--- | :--- | | Frequency Range (cm⁻¹) | Vibrational Mode | | 3300-3500 | N-H stretching (primary amine) | | 2850-3100 | C-H stretching (aromatic and aliphatic) | | 1400-1600 | C=C and C=N stretching (aromatic ring) | | 1200-1250 | C-O stretching (aryl ether) | | 1000-1300 | C-F stretching | This table represents predicted data based on the analysis of structurally related compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition. nih.gov Common fragmentation pathways for related compounds often involve the loss of the alkoxy group. Therefore, a significant fragment ion corresponding to the loss of an ethyl radical (•CH₂CH₃) or an ethoxy radical (•OCH₂CH₃) would be expected. The fragmentation of the pyridine ring itself could also lead to a series of characteristic smaller ions.

| Predicted Mass Spectrometry Data for this compound | | :--- | :--- | | Analysis | Expected Observation | | Molecular Ion Peak [M]⁺ | Corresponds to the molecular weight of C₇H₉FN₂O | | High-Resolution Mass | Provides the exact mass for elemental composition confirmation | | Key Fragmentation | Loss of ethyl or ethoxy group, fragmentation of the pyridine ring | This table represents predicted data based on the analysis of structurally related compounds.

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state structure. This technique provides precise bond lengths, bond angles, and intermolecular interactions.

For this compound, a successful single-crystal XRD analysis would provide unequivocal proof of its structure. The resulting data would include the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions. ecmjournal.org It would also reveal the planarity of the pyridine ring and the conformation of the ethoxy group relative to the ring. Furthermore, analysis of the crystal packing would elucidate intermolecular interactions such as hydrogen bonding involving the amine group and potential π-π stacking of the pyridine rings.

| Potential X-ray Diffraction Data for this compound | | :--- | :--- | | Parameter | Information Yielded | | Crystal System | e.g., Monoclinic, Orthorhombic, etc. | | Space Group | Symmetry of the crystal lattice | | Unit Cell Dimensions | a, b, c, α, β, γ | | Bond Lengths & Angles | Precise intramolecular distances and angles | | Intermolecular Interactions | Hydrogen bonding, π-π stacking, etc. | This table represents potential data that would be obtained from an experimental X-ray diffraction study.

Thin Layer Chromatography (TLC) in Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and assess the purity of a sample. acs.orgoup.com

In the synthesis of this compound, TLC would be employed to track the consumption of starting materials and the formation of the product. The compound's polarity, influenced by the amine and ethoxy groups, would determine its retention factor (Rf) on a given stationary phase (typically silica (B1680970) gel) with a specific mobile phase (a mixture of solvents). Different solvent systems, such as varying ratios of ethyl acetate (B1210297) and hexanes, would be tested to achieve optimal separation. Due to the basic nature of the pyridine and amine functionalities, streaking of the spot on the TLC plate might be observed, which can often be mitigated by adding a small amount of a basic modifier like triethylamine (B128534) to the eluent. reddit.comrochester.edu Visualization of the spot could be achieved under UV light, or by using a staining agent such as ninhydrin, which is specific for amines.

| TLC Parameters for this compound | | :--- | :--- | | Stationary Phase | Typically Silica Gel 60 F₂₅₄ | | Mobile Phase | A mixture of non-polar and polar solvents (e.g., Hexanes/Ethyl Acetate) with potential basic modifier (e.g., Triethylamine) | | Visualization | UV light (254 nm), Staining (e.g., Ninhydrin for amines) | This table outlines typical parameters for the TLC analysis of this type of compound.

Applications As a Molecular Scaffold and Building Block in Synthetic Chemistry

Role in the Development of New Organic Synthesis Methodologies

While specific research detailing the role of 4-Ethoxy-2-fluoropyridin-3-amine in the development of entirely new organic synthesis methodologies is not extensively documented, the functionalities present in the molecule suggest its potential utility. Substituted pyridines are fundamental components in the development of novel cross-coupling reactions and C-H functionalization strategies. The fluorine atom, for instance, can influence the regioselectivity of metal-catalyzed reactions, and the amino group can act as a directing group, guiding catalysts to specific sites on the molecule. The exploration of this compound's reactivity could lead to the discovery of new synthetic transformations.

Utility in the Construction of Diverse Heterocyclic Frameworks

The primary application of this compound in synthetic chemistry appears to be as a precursor for the synthesis of fused heterocyclic systems, particularly those with potential biological activity. The vicinal amino and fluoro substituents on the pyridine (B92270) ring are key to its utility in constructing bicyclic and polycyclic aromatic compounds.

One of the most significant applications is in the synthesis of pyrazolo[4,3-b]pyridine derivatives. These scaffolds are of considerable interest in medicinal chemistry due to their diverse biological activities. The synthesis typically involves the annulation of a pyrazole (B372694) ring onto the pyridine core of this compound. This process often proceeds through a sequence of reactions, such as a nucleophilic aromatic substitution (SNAr) of the fluorine atom, followed by cyclization reactions. The Japp–Klingemann reaction is a notable method employed for the formation of the pyrazole ring in this context.

The general synthetic approach for constructing pyrazolo[4,3-b]pyridines from functionalized pyridines like this compound is a well-established strategy in organic synthesis. This method provides an alternative to building the pyridine ring onto a pre-existing pyrazole, offering a different retrosynthetic pathway for accessing these important heterocyclic compounds.

The following table summarizes the key reactants and resulting heterocyclic frameworks derived from precursors similar to this compound:

| Starting Material Class | Reagent(s) | Resulting Heterocyclic Framework |

| 2-Halopyridin-3-amine | Diazonium salts, β-ketoesters | Pyrazolo[4,3-b]pyridine |

| 3-Aminopyridine | α,β-Unsaturated ketones | Pyrazolo[3,4-b]pyridine |

This table is generated based on general synthetic strategies for related compounds and illustrates the potential applications of this compound.

Development of Advanced Reagents and Catalyst Ligands

The development of advanced reagents and catalyst ligands from this compound is an area of potential, though not yet widely reported. The nitrogen atom of the pyridine ring and the exocyclic amino group can both serve as coordination sites for metal centers. This bidentate chelation capability is a desirable feature in the design of catalyst ligands.

Furthermore, the fluorine substituent can modulate the electronic properties of the metal center in a catalyst complex, potentially enhancing its reactivity or selectivity. The synthesis of chiral ligands derived from this scaffold could also be envisioned, leading to applications in asymmetric catalysis. While specific examples are scarce, the structural motifs present in this compound align with the design principles of modern catalyst ligands.

Applications in Material Science Research

The application of this compound in material science is a nascent field. However, the inherent properties of fluorinated aromatic compounds suggest potential uses. The introduction of fluorine can enhance the thermal stability, oxidative resistance, and electronic properties of organic materials.

For instance, derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), where the fluorine atom could influence the emission wavelength and quantum efficiency. Additionally, the ability of the pyridine nitrogen to coordinate with metals opens up possibilities for the construction of metal-organic frameworks (MOFs) with tailored properties for applications in gas storage, separation, and catalysis. Further research is required to fully realize the potential of this compound in the realm of material science.

Biological Relevance of Derivatives and Mechanistic Studies

Enzyme Inhibition Studies of Derived Compounds

Derivatives of the aminopyridine scaffold, which forms the core of 4-Ethoxy-2-fluoropyridin-3-amine, have been the subject of extensive research in drug discovery. Their ability to act as bioisosteres of the purine (B94841) nucleus allows them to interact with the ATP-binding sites of numerous kinases, leading to the inhibition of their catalytic activity. This section details the inhibitory effects of such derivatives on several critical enzyme targets.

Met Kinase and RON Kinase Inhibition

The receptor tyrosine kinases (RTKs) c-Met and RON (Recepteur d'Origine Nantais) are key regulators of cellular processes like growth, invasion, and metastasis. acs.org Their dysregulation is strongly associated with the progression of various cancers, making them prominent therapeutic targets. acs.orgacs.org A variety of small molecule inhibitors have been developed to target the ATP-binding site of these kinases. acs.org

Research into 2-aminopyridine (B139424) derivatives has identified them as a promising class of c-Met kinase inhibitors. acs.org Molecular modeling studies have shown that these derivatives can effectively bind to the ATP binding site, with key interactions involving residues such as Tyr1230 and Arg1208. acs.org The inhibitory activity is significantly influenced by electrostatic and hydrogen bond interactions. acs.org Further exploration of 2-aminopyridine-3-carboxamide (B84476) derivatives led to the identification of highly potent c-Met inhibitors, with some compounds exhibiting IC₅₀ values in the low nanomolar range. nih.gov

Similarly, derivatives based on a thieno[2,3-b]pyridine (B153569) scaffold have been investigated as potent inhibitors of RON kinase and its oncogenic splice variants. nih.gov One such derivative, LY2801653, has demonstrated in vitro activity against both MET and RON at nanomolar concentrations and has shown significant antitumor effects in non-small cell lung cancer (NSCLC) models. nih.gov

Inhibitory Activity of Aminopyridine Derivatives against Met and RON Kinases

This table summarizes the inhibitory concentrations (IC₅₀) of selected aminopyridine derivatives against c-Met and RON kinases, demonstrating their potential as targeted anticancer agents.

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|---|

| (S)-24o (2-aminopyridine-3-carboxamide derivative) | c-Met | 22 | nih.gov |

| Crizotinib (aminopyridine scaffold) | JAK2 | 27 | nih.gov |

| Compound 12k (aminopyridine derivative) | JAK2 | 6 | nih.gov |

| Compound 12l (aminopyridine derivative) | JAK2 | 3 | nih.gov |

| LY2801653 | MET | Low nM | nih.gov |

| LY2801653 | RON | Low nM | nih.gov |

Aurora Kinase B Inhibition and Cellular Mitosis Studies

Aurora kinases, particularly Aurora B, are essential serine/threonine kinases that regulate multiple stages of mitosis, including chromosome segregation and cytokinesis. nih.gov Overexpression of Aurora B is a common feature in many cancers and is linked to genomic instability and tumorigenesis. nih.govnih.gov This has made Aurora B an attractive target for cancer therapy.

Research has led to the discovery of imidazo[4,5-b]pyridine derivatives as potent inhibitors of Aurora kinases. acs.orgnih.govnih.gov These compounds, structurally related to the aminopyridine core, have shown high efficacy in inhibiting Aurora A, B, and C. For instance, compound 51 (CCT137690), an imidazo[4,5-b]pyridine derivative, potently inhibits Aurora B with an IC₅₀ of 25 nM. acs.orgnih.gov Such inhibitors disrupt the normal process of mitosis by preventing the phosphorylation of key substrates like histone H3, which is a marker of Aurora B activity. nih.gov This disruption leads to mitotic arrest and can ultimately trigger apoptosis in cancer cells.

Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives against Aurora Kinases

This table presents the IC₅₀ values for various imidazo[4,5-b]pyridine derivatives against the three isoforms of Aurora kinase, highlighting their potency and, in some cases, selectivity.

| Compound | Aurora-A IC₅₀ (µM) | Aurora-B IC₅₀ (µM) | Aurora-C IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 31 | 0.042 | 0.198 | 0.227 | nih.gov |

| Compound 51 (CCT137690) | 0.015 | 0.025 | 0.019 | acs.orgnih.gov |

| Compound 27e | 0.038 | - | - | nih.gov |

ATP Synthesis Pathway Inhibition

ATP synthase is a fundamental enzyme responsible for producing the majority of cellular ATP through oxidative phosphorylation. creative-biolabs.commdpi.com Its inhibition can have profound effects on the energy metabolism of cells and is a strategy employed by several natural antibiotics. creative-biolabs.comnewtbdrugs.org For instance, the anti-tuberculosis drug bedaquiline (B32110) specifically targets the ATP synthase of mycobacteria. creative-biolabs.comnewtbdrugs.org While pyridine (B92270) nucleotides like NADH have been shown to inhibit ATP synthesis, extensive research into synthetic aminopyridine derivatives, such as those derived from this compound, as direct inhibitors of this pathway is not widely documented in the reviewed literature. nih.gov The development of such specific inhibitors remains an area for potential future investigation. creative-biolabs.comnih.gov

Mycobacterial PanK Inhibition

Pantothenate kinase (PanK) is a crucial enzyme in the biosynthesis of Coenzyme A (CoA), an essential cofactor for all living organisms. nih.gov In Mycobacterium tuberculosis, the causative agent of tuberculosis, PanK is essential for bacterial growth, making it a viable target for new antibiotics. nih.govnih.gov Research has identified several classes of inhibitors for M. tuberculosis PanK, including triazoles and biaryl acetic acids. nih.gov However, based on the conducted searches, there is a lack of specific studies detailing the development or evaluation of derivatives of this compound as inhibitors of mycobacterial PanK. While some research has explored aminopyrimidine scaffolds for other mycobacterial kinases like PknB, a direct link to PanK inhibition by aminopyridine derivatives is not established in the available literature. nih.gov

BACE1 Inhibition

Beta-secretase 1 (BACE1) is an aspartic protease that plays a critical role in the amyloidogenic pathway, leading to the production of amyloid-β (Aβ) peptides. nih.gov The accumulation of these peptides is a central event in the pathogenesis of Alzheimer's disease. nih.gov Consequently, inhibiting BACE1 is a primary therapeutic strategy for treating this neurodegenerative disorder.

The aminopyridine structure has been identified as a promising scaffold for the development of non-peptidyl BACE1 inhibitors due to its ability to bind to the enzyme's active site. nih.gov Various synthetic aminopyridine derivatives have been designed and evaluated for their BACE1 inhibitory activity. nih.gov Although the initial reported activities for some series were modest, these studies confirm that the aminopyridine motif is a valid starting point for designing more potent BACE1 inhibitors. nih.gov Related aminopyrimidine derivatives have also been investigated, with molecular modeling studies helping to elucidate the key interactions within the BACE1 active site that are crucial for inhibitory activity. nih.gov

BACE1 Inhibitory Activity of Aminopyridine/Aminopyrimidine Derivatives

This table shows the reported inhibitory concentrations (IC₅₀) for selected aminopyridine and aminopyrimidine derivatives against BACE1, indicating their potential for development as Alzheimer's disease therapeutics.

| Compound Class | Reported Activity | Reference |

|---|---|---|

| Synthetic Aminopyridine Derivatives | Weak inhibitory activity against rBACE1 | nih.gov |

| Substituted Aminopyrimidine Derivatives | Good correlation between electronic densities and experimental IC₅₀ data | nih.gov |

Transglutaminase 2 Inhibition

Transglutaminase 2 (TG2) is a multifunctional enzyme involved in protein cross-linking through a transamidation reaction. nih.govnih.gov Its dysregulation has been implicated in a range of diseases, including celiac disease, neurodegenerative disorders, and certain cancers. nih.gov Inhibition of TG2's catalytic activity is therefore considered a promising therapeutic approach. nih.gov

The development of TG2 inhibitors has explored various chemical scaffolds, including irreversible peptidomimetic inhibitors and compounds with a 4-aminopiperidine (B84694) core bearing an acrylamide (B121943) warhead. However, a review of the available scientific literature from the conducted searches did not yield specific examples of small molecule inhibitors based on the this compound or related simple aminopyridine scaffolds targeting Transglutaminase 2. This suggests that the potential of this particular chemical class against TG2 is an area that remains largely unexplored.

Cell Cycle and Transcriptional CDK Inhibition

Derivatives of this compound have emerged as potent inhibitors of cyclin-dependent kinases (CDKs), enzymes that are fundamental to the regulation of the cell cycle and gene transcription. For example, certain aminopyridine derivatives have demonstrated noteworthy inhibitory activity against the CDK2/cyclin E complex, which plays a critical role in the G1/S phase transition of the cell cycle. nih.govresearchgate.net The 2,4-diamino-5-ketopyrimidine core, a related scaffold, has been identified as a critical structure for CDK inhibitory activity. nih.gov Further optimization of these structures has led to compounds with potent inhibitory activities against CDK1, CDK2, and CDK4. nih.gov

In addition to their effects on cell cycle-related CDKs, these derivatives also target transcriptional CDKs, such as CDK9. Inhibition of transcriptional CDKs is a promising therapeutic strategy in oncology because it can suppress the expression of key anti-apoptotic proteins, like Mcl-1, leading to cancer cell death.

FLT3 Inhibition

Beyond CDK inhibition, derivatives based on the aminopyridine scaffold have been investigated for their ability to inhibit FMS-like tyrosine kinase 3 (FLT3). nih.gov Constitutive activation of FLT3 due to mutations is a known driver of cancer cell proliferation, especially in acute myeloid leukemia (AML). nih.gov Consequently, FLT3 inhibitors are a key area of research for AML treatment.

A series of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyridin-2-amine derivatives have been developed to address resistance to existing FLT3 inhibitors. One such derivative, 10q, demonstrated potent and selective inhibitory activity against AML cells with FLT3-ITD mutations. It was shown to inhibit the phosphorylation of FLT3 and its downstream signaling pathways, leading to cell cycle arrest and apoptosis. nih.gov This compound also showed efficacy against various FLT3 mutations that confer resistance to other inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Extensive structure-activity relationship (SAR) studies have been conducted on derivatives of this compound to optimize their biological activity. These studies involve systematically altering the chemical structure to understand how different functional groups influence the compound's potency and selectivity as a kinase inhibitor.

For instance, in the development of CDK inhibitors with a diaminopyrimidine core, a substituted 4-piperidine moiety at the C2-amino position and a 2-methoxybenzoyl group at the C5 position were identified as crucial for inhibitory activity. nih.gov An X-ray crystal structure of a potent analog, R547, bound to CDK2 confirmed a binding mode consistent with the observed SAR. nih.gov

In another example, SAR studies on 3-substituted 2,2'-dithiobis(1H-indoles) as inhibitors of EGFR and pp60v-src tyrosine kinases revealed that a wide variety of side chains could be tolerated while retaining inhibitory activity. For EGFR, monoalkyl substitution on a 3-carboxamide was optimal, with lipophilic side chains being more effective than polar ones. In contrast, N,N-disubstitution was the most effective pattern for inhibiting pp60v-src. nih.gov

For c-Met kinase inhibitors, docking and quantitative structure-activity relationship (QSAR) studies have been performed on a large set of derivatives, including those with a 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine core, to understand the molecular features that contribute to high inhibitory activity. nih.gov

Interactive Table: SAR Insights for Kinase Inhibitor Scaffolds

| Scaffold/Derivative Class | Key Structural Feature | Impact on Activity | Target Kinase(s) |

| 2,4-Diamino-5-ketopyrimidines | 4-piperidine at C2-amino, 2-methoxybenzoyl at C5 | Critical for CDK inhibitory activity | CDK1, CDK2, CDK4 |

| 3-Substituted 2,2'-dithiobis(1H-indoles) | Monoalkyl substitution on 3-carboxamide | Optimal for EGFR inhibition | EGFR |

| 3-Substituted 2,2'-dithiobis(1H-indoles) | N,N-disubstitution | Most effective for pp60v-src inhibition | pp60v-src |

| 4-Anilinoquinazolines | Diethylamine with 4-bromo-2-fluoroaniline | Best cytotoxic activity | EGFR, VEGFR-2 |

Molecular Recognition and Binding Investigations

Understanding the molecular interactions between these derivatives and their target proteins is crucial for rational drug design. Techniques like molecular docking and X-ray crystallography have provided valuable insights into their binding modes.

Analysis of π–π Interactions

π–π stacking interactions are a significant factor in the binding of pyridine-based inhibitors to the ATP-binding pocket of kinases. nih.govresearchgate.net The aromatic pyridine ring can stack with the side chains of aromatic amino acids like phenylalanine and tyrosine within the active site, contributing to the inhibitor's binding affinity. nih.gov The strength of these interactions can be modulated by the electronic properties of the pyridine ring. For example, the presence of an electron-withdrawing fluorine atom can enhance these stacking interactions. nih.gov In the case of pyrazolopyridine-based ITK inhibitors, π–π stacking with the gate-keeper residue Phe435 is important for binding. nih.gov Similarly, type-1 c-Met inhibitors often exhibit a π–π stacking interaction with Tyr1230. nih.gov

Covalent Docking Studies

Covalent docking studies are essential for designing and understanding irreversible kinase inhibitors, which form a permanent bond with the target protein. nih.govresearchgate.netsemanticscholar.org These computational methods model how an inhibitor with a reactive "warhead" first binds non-covalently and then forms a covalent linkage with a specific amino acid, often a cysteine residue. semanticscholar.org

This approach has been used to develop selective inhibitors for Janus kinase 3 (JAK3) by targeting a unique cysteine residue (Cys909). semanticscholar.org Covalent docking helps in designing inhibitors with an α,β-unsaturated amide moiety that can undergo a Michael addition reaction with the cysteine. semanticscholar.org These studies are critical for predicting the binding orientation and ensuring the reactive group is positioned correctly to form the covalent bond, leading to highly potent and selective irreversible inhibitors. nih.govresearchgate.net

Investigations into Cellular Processes Induced by Derivatives (e.g., Polyploidy Induction)

The biological effects of kinase inhibitors derived from scaffolds like this compound are not limited to direct enzyme inhibition but can also manifest as significant alterations in cellular processes, such as the induction of polyploidy. nih.govnih.govoncotarget.comfrontiersin.org Polyploidy is a state where cells possess more than two complete sets of chromosomes, often resulting from failures in cell division.

Inhibition of certain kinases, particularly those involved in mitosis like Aurora kinases, can lead to this phenomenon. For example, treatment of cancer cells with inhibitors of Aurora A or Aurora B kinase can disrupt mitotic progression, leading to a failure of cytokinesis and the formation of polyploid cells. nih.govoncotarget.com This can ultimately trigger cell death through a process known as mitotic catastrophe. Interestingly, the outcome of Aurora A inhibition—apoptosis versus polyploidy—can be dependent on the p53 status of the cell. nih.gov Similarly, inhibition of Src kinases has also been shown to induce polyploidization in certain cell lines. nih.gov The induction of polyploidy is therefore an important cellular consequence to consider when evaluating the anticancer potential of these compounds.

General Applications in Drug Discovery and Chemical Biology Research

While direct research on the biological activities of this compound is limited, its core structure serves as a valuable scaffold in medicinal chemistry and drug discovery, particularly in the development of potent and selective kinase inhibitors. The strategic placement of its ethoxy, fluoro, and amine groups on the pyridine ring offers a versatile platform for creating complex molecules that can interact with specific biological targets.

Derivatives incorporating the 4-ethoxypyridin-3-amine (B162072) moiety have been instrumental in the discovery of inhibitors for crucial protein kinases implicated in cancer and neurodegenerative diseases. These applications highlight the significance of this chemical entity as a foundational building block in the design of targeted therapeutics.

One of the most notable applications is in the development of inhibitors for the Met kinase superfamily. nih.gov Researchers identified a series of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. nih.gov In these molecules, the broader chemical structure, which can be conceptually linked back to building blocks like 4-ethoxypyridin-3-amine, is crucial for activity. One such analogue, BMS-777607, demonstrated significant efficacy in a human gastric carcinoma xenograft model and has advanced to clinical trials. nih.gov The ethoxy group, in particular, was found to improve aqueous solubility and kinase selectivity. nih.gov

Another significant area of research involves the use of a related scaffold, 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine, in the development of inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research. nih.gov Through screening and optimization, a series of these compounds were identified as potent LRRK2 inhibitors. nih.gov Optimization of the physicochemical properties and kinase selectivity led to the discovery of a compound that not only showed potent in vitro inhibition of LRRK2 but also demonstrated central nervous system penetration and significant inhibition of LRRK2 phosphorylation in the brains of rodents following oral administration. nih.gov

These examples underscore the utility of the 4-ethoxypyridine (B3339012) and related scaffolds in generating drug candidates with desirable pharmacological profiles. The specific substitution pattern of this compound makes it a promising starting point for the synthesis of libraries of compounds for screening against various biological targets.

| Derivative/Related Scaffold | Target Kinase | Therapeutic Area | Key Findings |

| N-(4-((2-Amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607) | Met Kinase | Oncology | Potent and selective inhibitor, demonstrated tumor stasis in a xenograft model, advanced to clinical trials. nih.gov |

| 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine series | Leucine-Rich Repeat Kinase 2 (LRRK2) | Neurodegenerative Diseases (Parkinson's) | Potent and selective inhibitors with good physicochemical properties and CNS penetration. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.